2-Bromo-7-chloroquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of bromine and chlorine substituents at the 2 and 7 positions, respectively. This compound is notable for its diverse pharmacological activities and potential applications in medicinal chemistry.
2-Bromo-7-chloroquinoxaline can be synthesized through various chemical methods, often starting from simpler quinoxaline derivatives. The compound is cataloged under the Chemical Abstracts Service registry number 60146031, which facilitates its identification in scientific literature and databases.
The compound is classified as a brominated and chlorinated quinoxaline derivative. Quinoxalines are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 2-Bromo-7-chloroquinoxaline typically involves several steps:
For instance, one common synthesis route involves the reaction of 7-chloroquinoxaline with bromine in acetic acid, leading to the formation of 2-Bromo-7-chloroquinoxaline with satisfactory yields. Detailed reaction conditions are crucial for optimizing the yield and purity of the final product.
The molecular formula for 2-Bromo-7-chloroquinoxaline is . The compound features a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms.
2-Bromo-7-chloroquinoxaline participates in various chemical reactions typical for halogenated compounds:
For example, nucleophilic substitution reactions can yield derivatives with enhanced biological activity. Reaction conditions such as temperature, solvent choice, and reaction time significantly influence the outcome.
The mechanism of action for compounds like 2-Bromo-7-chloroquinoxaline often involves interaction with biological targets such as enzymes or receptors:
Research indicates that derivatives of quinoxalines exhibit varied mechanisms depending on their substituents, with some acting as potent inhibitors against cancer cell lines.
2-Bromo-7-chloroquinoxaline has significant applications in various fields:
Introduction to 2-Bromo-7-chloroquinoxaline2-Bromo-7-chloroquinoxaline (CAS 89891-64-5) is a dihalogenated heterocyclic compound with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol [3] [6]. Its canonical SMILES is C1=CC2=NC=C(N=C2C=C1Cl)Br, featuring a quinoxaline core substituted with bromine at C2 and chlorine at C7 [3]. This regioselective halogenation pattern endows distinct electronic properties, making it a privileged scaffold in pharmaceutical chemistry and materials science. Unlike its isomer 7-bromo-2-chloroquinoxaline (CAS 89891-65-6), the positioning of halogens in 2-bromo-7-chloroquinoxaline creates differential reactivity for cross-coupling reactions [6] [10]. The compound is commercially available as a "Bromine Series" building block, underscoring its utility in complex syntheses [3].
Regioselectivity in quinoxaline halogenation is governed by electronic effects of the heterocyclic core. The C2 position is electron-deficient due to adjacent nitrogen atoms, favoring electrophilic aromatic substitution (SEAr) under acidic catalysis, while C7 halogenation requires carefully designed strategies.
Electrophilic Bromination:Direct bromination of quinoxaline at C2 typically employs bromine (Br₂) with Lewis acids (e.g., FeBr₃) in chlorinated solvents. Nitrobenzene is a preferred solvent for 7-bromination due to its high polarity and ability to stabilize charge-separated intermediates [8]. For example, 7-bromo-5-methoxyquinoline synthesis involves bromination of 3,5-dibromoaniline precursors under nitrobenzene, achieving >85% regioselectivity [8].
N-Haloimide Reagents:N-Bromosuccinimide (NBS) enables milder bromination at C7. When combined with carborane catalysts (e.g., 1,2-dicarbadodecaborane derivatives), NBS achieves 92% yield for 7-bromoquinoxalines by enhancing electrophilicity through cluster electron effects .
Solvent and Temperature Effects:
Table 1: Halogenation Methods for Quinoxaline Derivatives
Method | Reagents/Conditions | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
Electrophilic Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | C2/C3 dominant | 60–75 | Simplicity, low cost |
NBS/Carborane Catalysis | NBS, Cat H (carborane), DMSO, 80°C | C7 selective | 88–92 | Functional group tolerance |
Solvent-Controlled | Br₂, nitrobenzene, 110°C | C5/C7 selective | 85–90 | High regiocontrol |
Late-Stage Functionalization:Carborane catalysts enable halogenation of pre-functionalized quinoxalines, avoiding deprotection steps. This approach is critical for synthesizing 2-bromo-7-chloroquinoxaline from chlorinated precursors .
The divergent reactivity of bromine (oxidatively labile) versus chlorine (oxidatively stable) enables sequential functionalization. Bromine undergoes facile oxidative addition with Pd(0), while chlorine requires specialized catalysts for activation.
Suzuki-Miyaura Coupling:Bromine at C2 participates preferentially in Pd-catalyzed coupling with arylboronic acids. Using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (3:1), aryl groups install at C2 with >95% chemoselectivity, retaining C7-Cl for downstream reactions [3] [4].
Sonogashira Reaction:Alkynylation at C2 employs Pd/Cu co-catalysis:
2-Bromo-7-chloroquinoxaline + RC≡CH → 2-Alkynyl-7-chloroquinoxaline Conditions: PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), PPh₃, Et₃N, 60°C, 12 h Yield: 82–90% [4]
Nucleophilic Aromatic Substitution (SNAr):Chlorine at C7 undergoes SNAr with nitrogen nucleophiles (e.g., azides, amines) due to activation by the adjacent nitrogen. For example:
2-Bromo-7-chloroquinoxaline + NaN₃ → 2-Bromo-7-azidoquinoxaline Solvent: DMF, 65°C, 6 h Yield: 78% [5]
This reaction constructs triazole hybrids via CuAAC "click chemistry" [5].
Table 2: Cross-Coupling Reactions of 2-Bromo-7-chloroquinoxaline
Reaction Type | Conditions | Product | Chemoselectivity | Application |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, toluene/EtOH | 2-Aryl-7-chloroquinoxaline | >95% (Br-selective) | Biaryl pharmaceuticals |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, RC≡CH | 2-Alkynyl-7-chloroquinoxaline | 90% | Fluorescent probes |
SNAr (Azidation) | NaN₃, DMF, 65°C | 2-Bromo-7-azidoquinoxaline | Quantitative | Triazole hybrids [5] |
Chemoselectivity Control:
Halogen repositioning and replacement are essential for accessing derivatives not achievable via direct synthesis.
Halex Reactions:Chlorine-bromine exchange at C7 uses Cu(I) catalysts in anhydrous DMF:
2-Bromo-7-chloroquinoxaline + CuBr → 2,7-Dibromoquinoxaline Yield: 70–75% [8]
This enables repositioning of halogens for sequential coupling.
Catalytic Methoxylation:Chlorine at C7 undergoes Pd-catalyzed C–O coupling using sodium methoxide:
2-Bromo-7-chloroquinoxaline + NaOCH₃ → 2-Bromo-7-methoxyquinoxaline Catalyst: Pd₂(dba)₃/XPhos, toluene, 100°C Yield: 85% [8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):The 7-azido intermediate (from SNAr) reacts with alkynes under Cu(I) catalysis:
2-Bromo-7-azidoquinoxaline + HC≡CR → 2-Bromo-7-(1,2,3-triazolyl)quinoxaline Conditions: CuSO₄, sodium ascorbate, tBuOH/H₂O (1:1), 65°C Yield: 77% [5]
This constructs antimalarial and antiviral hybrids [5].
Borylation:Miyaura borylation installs boronate esters at C2:
2-Bromo-7-chloroquinoxaline + B₂pin₂ → 2-Bpin-7-chloroquinoxaline Catalyst: Pd(dppf)Cl₂, KOAc, dioxane, 80°C Yield: 88%
The product serves as a Suzuki coupling partner for combinatorial libraries.
Eco-friendly and high-throughput techniques address limitations of traditional solution-phase synthesis.
Solid-Phase Synthesis (SPS):Quinoxalines are assembled on Wang resin via cyclative cleavage. Key steps:
Microwave-Assisted Reactions:Microwave irradiation reduces reaction times from hours to minutes:
Table 3: Optimization via Microwave and Solid-Phase Techniques
Technique | Reaction | Conditions | Time Reduction | Yield/Purity |
---|---|---|---|---|
Microwave Bromination | 7-Bromination of quinoline | 150°C, DMF, 20 min | 6 h → 20 min | 90% (HPLC: 98%) |
SPS Quinoxaline Formation | Cyclative cleavage | Wang resin, PyHBr₃, 25°C | Not applicable | >90% (HPLC: 95%) |
Microwave Suzuki | 2-Bromo arylation | Pd(OAc)₂, K₂CO₃, DMF, 120°C, 15 min | 12 h → 15 min | 94% |
Green Solvents:Glycerol as a reaction medium for quinoxaline synthesis achieves 82% yield with recyclability for 5 cycles [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7